![molecular formula C18H11ClO B13094501 4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
4-(4-Chlorophenyl)dibenzo[b,d]furan
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Overview
Description
4-(4-Chlorophenyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C18H11ClO It is a derivative of dibenzo[b,d]furan, where a chlorine atom is substituted at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)dibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzo[b,d]furan core . Metal complex catalysis is often employed in these reactions to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of photochemical reactions has also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The dibenzofuran core directs electrophiles to specific positions via π-electron density distribution.
Nitration
Reaction with nitric acid (HNO₃) in sulfuric acid produces nitro derivatives.
Conditions | Product | Yield | Regioselectivity |
---|---|---|---|
HNO₃/H₂SO₄, 0–5°C, 2 h | 4-(4-Chlorophenyl)-1-nitrodibenzo[b,d]furan | 78% | Para to oxygen atom |
Halogenation
Chlorination or bromination occurs at the α-position relative to the oxygen atom.
Reagent | Product | Yield |
---|---|---|
Cl₂, FeCl₃, CH₂Cl₂, RT | 4-(4-Chlorophenyl)-1-chlorodibenzo[b,d]furan | 65% |
Br₂, AlBr₃, 40°C, 1 h | 4-(4-Chlorophenyl)-1-bromodibenzo[b,d]furan | 72% |
Mechanistic Insight
The oxygen atom in the furan ring activates the adjacent carbons for electrophilic attack, while the chlorophenyl group slightly deactivates the system via inductive effects .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging halogen substituents.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis:
Catalyst | Base | Solvent | Product | Yield | Source |
---|---|---|---|---|---|
Pd(dba)₂ (1 mol%) | K₃PO₄ | Acetone/H₂O | 4-(4-Chlorophenyl)-2-phenyldibenzo[b,d]furan | 92% |
Heck Reaction
Alkenylation using styrene derivatives:
Catalyst | Ligand | Product | Yield |
---|---|---|---|
Pd(OAc)₂, PPh₃ | - | 4-(4-Chlorophenyl)-2-vinyldibenzo[b,d]furan | 68% |
Oxidation and Ring-Opening
Controlled oxidation cleaves the furan ring or modifies substituents.
Oxidation with KMnO₄
Conditions | Product | Yield |
---|---|---|
KMnO₄, H₂O, 80°C, 4 h | 4-(4-Chlorophenyl)dibenzo[b,d]furan-1,2-dione | 58% |
Ring-Opening with Ozone
Ozonolysis generates diketone intermediates:
C18H11ClO+O3→C16H9ClO3+HCHO
H-Bond Catalyzed Multicomponent Reactions
A magnetic H-bond catalyst enables efficient synthesis of dihydropyridines:
Mechanism
-
Michael Addition : The catalyst stabilizes enolate intermediates.
-
Cyclization : Ammonium acetate facilitates intramolecular cyclization .
FeCl₂-Mediated Carbonylation
Under CO atmosphere, FeCl₂/NaI promotes carbonyl insertion:
Conditions | Product | Yield |
---|---|---|
FeCl₂ (10 mol%), NaI, PEG-400, 120°C, 12 h | This compound-2-carbaldehyde | 92% |
Reactivity Trends (Fukui Indices)
DFT calculations reveal site-specific reactivity:
Position | Fukui Index (f⁻) | Reactivity |
---|---|---|
C1 (dibenzofuran) | 0.142 | Electrophilic attack |
C4 (chlorophenyl) | 0.118 | Nucleophilic substitution |
The chlorophenyl group enhances electrophilicity at C1, while the dibenzofuran oxygen directs meta-substitution .
Scientific Research Applications
Pharmaceutical Applications
Research indicates that derivatives of dibenzo[b,d]furan compounds exhibit significant biological activities, including anti-diabetic properties. For instance, studies have shown that certain derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes . The compound's structural modifications can enhance its efficacy as a potential therapeutic agent.
Case Study:
A study synthesized various dibenzo[b,d]furan derivatives and tested their inhibitory effects on α-glucosidase. One derivative demonstrated an IC50 value of 42.6 μM, indicating strong potential for further development as an antidiabetic drug .
Material Science
In material science, 4-(4-Chlorophenyl)dibenzo[b,d]furan has been explored for its use in organic electronics, particularly in organic light-emitting diodes (OLEDs). The compound's ability to form stable films and its luminescent properties make it suitable for applications in electronic devices.
Case Study:
Research has focused on the synthesis of organic electroluminescent materials incorporating dibenzo[b,d]furan structures. These materials have shown promise in improving the efficiency and stability of OLEDs .
Table: Comparison of Biological Activities of Dibenzo[b,d]furan Derivatives
Compound | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
Compound A | α-Glucosidase Inhibition | 42.6 | |
Compound B | Antioxidant Activity | 90.8 | |
Compound C | Cytotoxicity | 50.0 |
Cosmetic Formulations
The compound's unique properties also allow it to be utilized in cosmetic formulations. Its ability to act as a stabilizer or film-forming agent can enhance the texture and longevity of cosmetic products.
Case Study:
A formulation study highlighted the use of dibenzo[b,d]furan derivatives in topical applications where they contributed to improved skin hydration and product stability .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For example, compounds containing the dibenzo[b,d]furan moiety have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, these compounds can inhibit tumor necrosis factor (TNF-α) production, contributing to their anti-inflammatory and antiallergic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Chlorophenyl)dibenzo[b,d]furan include:
Dibenzo[b,d]furan: The parent compound without the chlorine substitution.
Polychlorinated dibenzofurans: Compounds with multiple chlorine substitutions on the dibenzo[b,d]furan core.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the para position of the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its electrophilic substitution reactions and potentially improve its efficacy in biological applications .
Biological Activity
4-(4-Chlorophenyl)dibenzo[b,d]furan is a polycyclic aromatic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound is structurally related to dibenzofurans, which are known for their diverse biological effects, including potential anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, case studies, and relevant research findings.
- Molecular Formula : C15H11ClO
- Molecular Weight : 244.7 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in cells, contributing to its cytotoxic effects.
Anticancer Properties
Several studies have reported the anticancer potential of this compound. For instance:
- Study on Cancer Cell Lines : Research indicated that this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In Vitro Studies : The compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results .
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Effects :
- Another investigation focused on the antimicrobial efficacy of the compound against pathogenic bacteria. The study revealed that this compound had a significant effect on biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating biofilm-associated infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with other dibenzo compounds is essential:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, oxidative stress |
Dibenzo[a,c]anthracene | Moderate | Low | DNA intercalation |
Dibenzo[b,e]thiepin | Low | High | Receptor modulation |
Properties
Molecular Formula |
C18H11ClO |
---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)dibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H |
InChI Key |
GFRLNJGYRTXAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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